Home > Products > Screening Compounds P59265 > N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide - 477486-62-7

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide

Catalog Number: EVT-3030506
CAS Number: 477486-62-7
Molecular Formula: C17H10IN3OS2
Molecular Weight: 463.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

  • Compound Description: This compound was synthesized and characterized for its potential antibacterial, antifungal, and anticancer properties. []

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is a novel non-peptide fibrinogen receptor antagonist. It acts as a prodrug, metabolized in vivo to generate the active GpIIb-IIIa antagonist, SR 121566. []

N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide (4)

  • Compound Description: This compound was developed as a potential PET imaging agent for the metabotropic glutamate 1 (mGlu1) receptor, showing high binding affinity and favorable pharmacokinetic properties in monkeys. []

4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide

  • Compound Description: This series of compounds was developed as PET tracers for imaging the mGlu1 receptor in melanoma, exhibiting high tumor uptake and reduced brain uptake. []
  • Relevance: Similar to compound 4, these compounds share the 1,3-thiazole ring with N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide but lack the benzothiazole moiety. The presence of a halogen atom at the 4-position of the benzamide group represents a key structural difference, highlighting the impact of subtle modifications on biodistribution and target specificity. []

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds, incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings, was investigated for potential therapeutic applications in Alzheimer's disease and diabetes. []
  • Relevance: While these compounds also possess a 1,3-thiazole ring, they lack the benzothiazole moiety present in N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide. The presence of a 1,3,4-oxadiazole ring linked through a sulfur atom to the acetamide group distinguishes this series and highlights the exploration of diverse heterocyclic combinations for therapeutic development. []

N-[4-(4-Fluoro­phen­yl)-1,3-thia­zol-2-yl]-3-(4-meth­oxy­phen­yl)-4-methyl­benzamide

  • Compound Description: This compound, containing a 1,3-thiazole ring substituted with a fluorophenyl group, was structurally characterized using X-ray crystallography. []

3-(4-Meth­oxy­phen­yl)-4-methyl-N-[4-(4-methyl­phen­yl)-1,3-thia­zol-2-yl]benzamide

  • Compound Description: This compound, featuring a 1,3-thiazole ring substituted with a methylphenyl group, was structurally characterized using X-ray crystallography. []

2-Chloro-N-[4-(4-chloro­phen­yl)-1,3-thia­zol-2-yl]acetamide

  • Compound Description: This compound, containing a 1,3-thiazole ring with a chlorophenyl substituent, was structurally characterized using X-ray crystallography. []

N-[4-Ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-nitro­benzamide

  • Compound Description: This compound, containing both 1,3-thiazole and 1,2,4-triazole rings, was synthesized as a potential anticancer agent. []

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

  • Compound Description: This compound is a derivative of a known glycogen synthase kinase 3β (GSK-3β) inhibitor, AR-A014418. []

N-(4-Meth­oxy­benz­yl)-N′‐(5‐nitro‐1,3‐thia­zol‐2‐yl)urea (AR‐A014418)

  • Compound Description: AR‐A014418 is a known glycogen synthase kinase 3β (GSK-3β) inhibitor. []
  • Relevance: Similar to compound 10, AR‐A014418 possesses a 1,3-thiazole ring but lacks the benzothiazole moiety found in N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide. The methoxybenzylurea substituent and the nitro group on the thiazole ring highlight the exploration of substituted urea derivatives and nitro-containing compounds for their potential as GSK-3β inhibitors. []

2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide

  • Compound Description: This compound, characterized by X-ray crystallography, features a 1,3-thiazole ring substituted with a complex cyclobutyl group. []

N-[4-(2,4-Difluoro­phen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-fluoro­benzamide

  • Compound Description: This compound, containing both 1,3-thiazole and 1,2,4-triazole rings, was synthesized and structurally characterized as part of a research effort to discover new fungicidal agents. []

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

  • Compound Description: This compound, featuring a 1,3-thiazole ring linked to a sulfonamide group, was structurally characterized using X-ray crystallography. []

2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide

  • Compound Description: This compound, containing a 1,3-thiazole ring substituted with a cyclobutyl and a naphthylmethylidene group, was structurally characterized using X-ray crystallography. []

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

  • Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that acts as a p38 MAP kinase inhibitor. []

N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide

  • Compound Description: This compound, containing a benzothiazole ring system, has been extensively studied in its various crystal forms, including cocrystals, polymorphs, and solvates. []

Nitazoxanide

  • Compound Description: Nitazoxanide is a broad-spectrum antiparasitic drug belonging to the thiazolide class. []

Tizoxanide

  • Compound Description: Tizoxanide is the active metabolite of nitazoxanide and exhibits potent antiparasitic activity. []

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

  • Compound Description: NTB is a newly synthesized analogue of nitazoxanide, demonstrating promising antiparasitic activity against Trypanosoma cruzi and Leishmania mexicana. []

fac-Aqua[(E)-4-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethylidene)aniline-κ2 N,N′]tricarbonylrhenium(I) hexafluoridophosphate methanol monosolvate

  • Compound Description: This complex rhenium(I) compound incorporates a benzothiazole moiety within a larger ligand framework, highlighting the coordination chemistry of benzothiazole derivatives. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound, characterized by various spectroscopic methods, features a 1,3-thiazole ring incorporated into a complex molecular structure with a pyrazole ring. []

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

  • Compound Description: This compound, containing both a thiazole and a benzothiazine ring system, was structurally characterized by X-ray crystallography. []
  • Relevance: While this compound features a 1,3-thiazole ring, similar to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide, it lacks the benzothiazole moiety directly attached to the thiazole. Instead, it incorporates a benzothiazine ring system, highlighting the structural diversity and potential for creating fused heterocyclic systems. []

[CuCl2(TzHy)] [TzHy = (4,5‐dihydro‐1,3‐thiazol‐2‐yl)hydrazine]

  • Compound Description: This copper complex incorporates a 4,5-dihydro-1,3-thiazole-2-yl)hydrazine ligand, demonstrating the coordination chemistry of thiazole derivatives. []

4-{[(E)- Phenylmethylidene] amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide (PTSA)

  • Compound Description: PTSA is a Schiff base containing a 1,3-thiazole ring, synthesized and investigated for its antibacterial activity. [, ]

1(-benzo[d]oxazol/thiazol-2-yl)-methyl-6-phenoxy-4,8-dihydro-1H-[1,3,2] dioxaphosphepino[5,6-d]imidazole-6-oxide

  • Compound Description: This series of compounds, incorporating both benzothiazole and benzoxazole moieties within a larger heterocyclic framework, highlights the diversity and complexity of potential modifications. []

6-Nitro-1H-benzo[d] oxazol /thiazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino [5,6-c]pyrazole-6-yl)ureas/carboxamides

  • Compound Description: This series of compounds, featuring benzothiazole or benzoxazole moieties linked to a pyrazole ring, demonstrates the exploration of complex heterocyclic systems for potential biological activity. []

4-Amino-N-(1,3-thiazol-2-yl) Benzene Sulfonamide (Sulfathiazole)

  • Compound Description: Sulfathiazole, a well-known antibacterial sulfa drug, features a 1,3-thiazole ring linked to a sulfonamide group. []

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a flurbiprofen derivative containing a benzothiazole moiety, highlighting the potential for modifying nonsteroidal anti-inflammatory drugs (NSAIDs) with heterocyclic groups. []

3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic Acid

  • Compound Description: This compound, containing a 1,3-thiazole ring, exhibited growth-promoting activity in rapeseed plants, leading to increased seed yield and oil content. []

4-(Benzo[d]thia­zol-2-yl)-N,N-di­methyl­aniline

  • Compound Description: This compound, featuring a benzothiazole ring connected to a dimethylaniline group, was structurally characterized by X-ray crystallography. []

(E)-4-(Benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethylidene)aniline Hemihydrate

  • Compound Description: This benzothiazole derivative, crystallizing as a hemihydrate, demonstrates the influence of intermolecular interactions on solid-state structures. []

(E)-4-({[4-(Benzo[d]thia­zol-2-yl)phen­yl]imino}­meth­yl)-N,N-di­ethyl­aniline

  • Compound Description: This benzothiazole derivative, featuring a diethylaniline substituent, demonstrates the impact of substituents on the planarity and intermolecular interactions of benzothiazole-containing compounds. []

4-Aryl-n-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

  • Compound Description: This series of compounds, containing a 1,3-thiazole ring, was investigated for potential antihypertensive and cardiotropic activity. []

2,3-Dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1,3-thiazol–2–ylamino]-1,5–benzothiazepines

  • Compound Description: This series of compounds, incorporating 1,3-thiazole and benzothiazepine rings, was synthesized and evaluated for its antimicrobial activity. []

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4- tetrahydroquinazolin-4-one

  • Compound Description: This compound, containing a 1,3-thiazole ring linked to a quinazolinone moiety, demonstrates the potential for creating complex heterocyclic systems with diverse biological activities. []

4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl 2,2,2-trifluoroacetate

  • Compound Description: This compound, characterized by X-ray crystallography, features a 1,3-thiazole ring linked to a sulfamoyl group and a trifluoroacetate ester. []

N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine

  • Compound Description: This compound, featuring a benzothiazole ring fused to a chromene moiety, was structurally characterized by X-ray crystallography. []
  • Compound Description: These copper complexes utilize ligands incorporating benzothiazole moieties, demonstrating their coordination chemistry. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This series of compounds, featuring a 1,3-thiazole ring linked to a quinazolinone moiety and a pyridine ring, was explored for its anticancer potential. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound, incorporating a 1,3-thiazole ring within a complex structure containing pyrazole and triazole rings, demonstrates the potential for creating intricate heterocyclic scaffolds. []
Overview

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole and thiazole moiety. Its molecular formula is C13H8N4S2IC_{13}H_{8}N_{4}S_{2}I with a molecular weight of approximately 404.36 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an antibacterial and anticancer agent.

Source

The compound is synthesized through various methods involving the coupling of substituted benzothiazoles and thiazoles. It can be found in chemical databases such as PubChem and BenchChem, which provide detailed information about its structure and properties .

Classification

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide typically involves several key steps:

  1. Formation of Benzothiazole: The initial step often includes the synthesis of the benzothiazole ring through cyclization reactions involving appropriate precursors.
  2. Thiazole Coupling: The next step involves coupling the benzothiazole with a thiazole derivative, often utilizing coupling agents or catalysts to facilitate the reaction.
  3. Iodination: The final step includes the introduction of iodine into the structure, which can be achieved through electrophilic aromatic substitution methods.

These methods can be adapted for large-scale production using continuous flow reactors and automated systems to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular structure of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide features a complex arrangement that includes:

  • A central benzamide core
  • A 1,3-benzothiazole ring
  • A 1,3-thiazole ring
  • An iodine atom attached to the benzamide moiety

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC13H8N4S2IC_{13}H_{8}N_{4}S_{2}I
Molecular Weight404.36 g/mol
IUPAC NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide
Chemical Reactions Analysis

Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide undergoes various chemical reactions including:

  1. Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen using reducing agents like sodium borohydride.
  3. Substitution: This entails replacing one functional group with another using reagents like halogens or alkylating agents.

Technical Details

The specific reagents and conditions used in these reactions can significantly influence the products formed. For instance, oxidation may yield sulfoxides or sulfones while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide primarily involves its interaction with specific molecular targets:

  1. Antibacterial Activity: The compound may inhibit bacterial cell wall synthesis by targeting essential enzymes involved in this process.
  2. Anticancer Activity: It may induce apoptosis in cancer cells through interactions with cellular pathways related to cell cycle regulation and apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide is typically characterized by:

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

Key chemical properties include:

PropertyValue
Melting PointNot extensively documented
StabilityStable under normal conditions but sensitive to light and moisture
ReactivityReacts with strong oxidizing agents
Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide has several scientific uses:

  1. Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent.
  2. Chemical Research: Utilized as a building block for synthesizing more complex molecules.
  3. Material Science: Investigated for its properties in developing new materials with specific functionalities .

This compound's unique structural features and biological activities make it a significant candidate for further research in medicinal chemistry and pharmacology.

Properties

CAS Number

477486-62-7

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide

Molecular Formula

C17H10IN3OS2

Molecular Weight

463.31

InChI

InChI=1S/C17H10IN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22)

InChI Key

VGMLGJPOMDWWDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.